molecular formula C14H18BNO4 B13407466 4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13407466
M. Wt: 275.11 g/mol
InChI Key: JVIRYYKYGQOSPF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 3-nitrobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic applications, where the compound acts as a key intermediate in the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the 3-nitrophenyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Properties

Molecular Formula

C14H18BNO4

Molecular Weight

275.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-8-11-6-5-7-12(10-11)16(17)18/h5-10H,1-4H3

InChI Key

JVIRYYKYGQOSPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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